3-[(2,4-Dichlorobenzyl)oxy]benzoic acid, also known as AMG 837, is a potent and selective partial agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This compound belongs to a well-characterized class of benzyl-oxy-benzoic acids investigated for their ability to enhance glucose-stimulated insulin secretion (GSIS). Its primary utility is as a high-affinity tool compound in metabolic disease research, particularly for in vitro and in vivo studies of Type 2 Diabetes, where it serves to validate GPR40 as a therapeutic target.
Procurement of close structural analogs, such as positional isomers or variants with different halogenation patterns, is ill-advised due to the steep structure-activity relationship (SAR) in this chemical class. Minor modifications, like altering the 2,4-dichloro substitution on the benzyl ring or shifting the ether linkage on the benzoic acid core, can lead to a significant loss of potency and altered receptor interaction. Such changes render analogs functionally non-equivalent, compromising experimental reproducibility and the ability to compare results against established literature for AMG 837. Therefore, for studies requiring a well-defined GPR40 partial agonist with predictable activity, substitution with generic analogs introduces unacceptable variability.
3-[(2,4-Dichlorobenzyl)oxy]benzoic acid (AMG 837) demonstrates potent partial agonism at the human GPR40 receptor. In a calcium flux assay using CHO cells transfected with human GPR40, the compound exhibited an EC50 of 13.5 nM. This high potency is critical for its function as a reliable tool compound, ensuring robust receptor activation at low concentrations for in vitro assays.
| Evidence Dimension | GPR40 Agonist Potency (Ca2+ Flux) |
| Target Compound Data | EC50 = 13.5 ± 0.8 nM |
| Comparator Or Baseline | Baseline activity level for a validated GPR40 partial agonist |
| Quantified Difference | N/A (Establishes baseline potency) |
| Conditions | Aequorin Ca2+ flux assay in CHO cells transiently transfected with human GPR40. |
This establishes the compound as a highly potent agent, ensuring that it can be used at low, specific concentrations to minimize potential off-target effects and reduce material consumption.
A critical attribute for a chemical probe is selectivity for its intended target. 3-[(2,4-Dichlorobenzyl)oxy]benzoic acid shows high selectivity for GPR40 over other related free fatty acid receptors. When tested at concentrations up to 10 µM, the compound displayed no agonist activity at GPR41 (FFA2) or GPR43 (FFA3). This ensures that observed biological effects in experimental systems can be confidently attributed to GPR40 activation, a crucial factor for target validation studies.
| Evidence Dimension | Receptor Selectivity vs. Related GPCRs |
| Target Compound Data | No activity at GPR41 or GPR43 at concentrations up to 10,000 nM. |
| Comparator Or Baseline | GPR41 (FFA2) and GPR43 (FFA3) receptors |
| Quantified Difference | >740-fold selectivity for GPR40 over GPR41/43 (based on an EC50 of 13.5 nM for GPR40). |
| Conditions | Cell-based functional assays. |
High selectivity is paramount for procurement, as it minimizes the risk of confounding data from off-target effects, leading to more reliable and publishable results.
Beyond simple receptor binding, this compound demonstrates clear functional efficacy in a physiologically relevant cell model. In isolated mouse pancreatic islets, AMG 837 stimulated insulin secretion with an EC50 of 142 nM in a glucose-dependent manner. Crucially, this effect was completely absent in islets from GPR40 knockout mice, confirming the activity is specifically mediated by the target receptor. This provides strong evidence of its suitability as a precursor or tool for functional studies of insulin secretion.
| Evidence Dimension | Functional Activity (Insulin Secretion) |
| Target Compound Data | EC50 = 142 ± 20 nM |
| Comparator Or Baseline | Islets from GPR40 knockout mice (no activity observed) |
| Quantified Difference | Complete dependence on GPR40 presence for activity. |
| Conditions | Glucose-stimulated insulin secretion assay on isolated mouse pancreatic islets. |
This confirms the compound is not just a binder but a functional agonist in a relevant biological system, justifying its use in more complex and costly downstream experiments.
Given its high potency and selectivity, this compound is an appropriate choice for experiments designed to confirm the role of GPR40 in specific cellular pathways. Its ability to elicit a functional response (insulin secretion) that is absent in knockout models makes it ideal for definitively linking GPR40 activation to downstream biological events.
As a well-characterized partial agonist with a defined low-nanomolar EC50, 3-[(2,4-Dichlorobenzyl)oxy]benzoic acid serves as a reliable positive control for screening campaigns seeking novel GPR40 modulators. Its consistent performance provides a robust benchmark against which to measure the potency and efficacy of new chemical entities.
The compound's proven ability to potentiate insulin secretion in isolated pancreatic islets makes it a suitable tool for ex vivo studies investigating the molecular machinery of GSIS. Its glucose-dependent action allows researchers to probe the specific potentiation of this pathway, mimicking a key physiological mechanism.